(4bS,6aS,8R,10aR,12aS)-1,4b,6a,8,10a,12a-hexamethyl-8-(4-methylpent-3-enyl)-1,3,4,4a,5,6,7,9,10,10b,11,12-dodecahydrochrysen-2-one
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Overview
Description
The compound “(4bS,6aS,8R,10aR,12aS)-1,4b,6a,8,10a,12a-hexamethyl-8-(4-methylpent-3-enyl)-1,3,4,4a,5,6,7,9,10,10b,11,12-dodecahydrochrysen-2-one” is a complex organic molecule with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the polycyclic core and the introduction of various functional groups. Common synthetic routes may include:
Cyclization reactions: to form the polycyclic core.
Functional group transformations: to introduce the methyl and enyl groups.
Chiral resolution: to obtain the desired stereochemistry.
Industrial Production Methods
Industrial production of such complex molecules often requires optimization of reaction conditions to achieve high yields and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization may be used for purification.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4).
Substitution reagents: Halogens (Cl2, Br2), Nucleophiles (NH3, OH-).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alkenes.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in drug discovery.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme inhibition or activation: Binding to active sites of enzymes to modulate their activity.
Receptor binding: Interaction with cellular receptors to trigger or block signaling pathways.
Gene expression modulation: Influencing the transcription and translation of specific genes.
Comparison with Similar Compounds
Similar Compounds
(4bS,6aS,8R,10aR,12aS)-1,4b,6a,8,10a,12a-hexamethyl-8-(4-methylpent-3-enyl)-1,3,4,4a,5,6,7,9,10,10b,11,12-dodecahydrochrysen-2-one: shares similarities with other polycyclic compounds such as:
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C30H50O |
---|---|
Molecular Weight |
426.7 g/mol |
IUPAC Name |
(4bS,6aS,8R,10aR,12aS)-1,4b,6a,8,10a,12a-hexamethyl-8-(4-methylpent-3-enyl)-1,3,4,4a,5,6,7,9,10,10b,11,12-dodecahydrochrysen-2-one |
InChI |
InChI=1S/C30H50O/c1-21(2)10-9-14-26(4)16-19-30(8)25-13-15-28(6)22(3)23(31)11-12-24(28)29(25,7)18-17-27(30,5)20-26/h10,22,24-25H,9,11-20H2,1-8H3/t22?,24?,25?,26-,27+,28-,29+,30-/m1/s1 |
InChI Key |
HXPXUNQUXCHJLL-VNZGOLPRSA-N |
Isomeric SMILES |
CC1C(=O)CCC2[C@@]1(CCC3[C@]2(CC[C@@]4([C@@]3(CC[C@@](C4)(C)CCC=C(C)C)C)C)C)C |
Canonical SMILES |
CC1C(=O)CCC2C1(CCC3C2(CCC4(C3(CCC(C4)(C)CCC=C(C)C)C)C)C)C |
Origin of Product |
United States |
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